Ferrocene, (hydroxymethyl)-(9CI)

Description

BenchChem offers high-quality Ferrocene, (hydroxymethyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferrocene, (hydroxymethyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

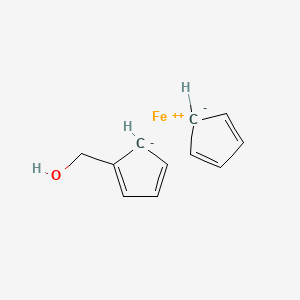

Structure

2D Structure

Properties

Molecular Formula |

C11H12FeO |

|---|---|

Molecular Weight |

216.06 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanol;iron(2+) |

InChI |

InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4,7H,5H2;1-5H;/q2*-1;+2 |

InChI Key |

QRXGLGYFRJSPCY-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1CO.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (Hydroxymethyl)ferrocene from Ferrocenecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (hydroxymethyl)ferrocene, a valuable ferrocene derivative, from its corresponding aldehyde, ferrocenecarboxaldehyde. The primary method detailed is the reduction of the aldehyde functionality using sodium borohydride, a common and effective reducing agent. This document outlines the experimental protocol, presents key quantitative data, and illustrates the reaction pathway and experimental workflow.

Reaction Principle and Overview

The synthesis of (hydroxymethyl)ferrocene from ferrocenecarboxaldehyde is a straightforward reduction reaction. The aldehyde group of ferrocenecarboxaldehyde is reduced to a primary alcohol, yielding (hydroxymethyl)ferrocene. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its selectivity for reducing aldehydes and ketones, and its relative safety and ease of handling compared to other hydride reagents like lithium aluminum hydride (LiAlH₄)[1][2]. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at temperatures ranging from 0°C to room temperature[3].

The overall reaction is as follows:

(C₅H₅)Fe(C₅H₄CHO) + NaBH₄ → (C₅H₅)Fe(C₅H₄CH₂OH)

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of the starting material and the final product.

| Parameter | Ferrocenecarboxaldehyde (Starting Material) | (Hydroxymethyl)ferrocene (Product) | Reference |

| Molecular Formula | C₁₁H₁₀FeO | C₁₂H₁₂FeO | [4][5][6] |

| Molecular Weight | 214.04 g/mol | 228.07 g/mol | [4][5] |

| Appearance | Orange solid | Yellow needles/golden needles | [3][6][7] |

| Melting Point | 118-120 °C | 74-78 °C | [6][7] |

| ¹H NMR (CDCl₃, 400 MHz) | Not explicitly provided | δ 4.31 (s, 2H), 4.28 (s, 2H), 4.24 (s, 7H), 1.47 (s, 1H) | [3] |

| Infrared (IR) ν(CO) | ~1670 cm⁻¹ | Not applicable | [6] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of (hydroxymethyl)ferrocene from ferrocenecarboxaldehyde based on established literature procedures[3][7].

Materials:

-

Ferrocenecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂) or Ether

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ferrocenecarboxaldehyde (e.g., 29.0 g, 0.14 mol) in methanol (e.g., 900 ml)[3]. Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: While maintaining the temperature at 0°C, slowly add sodium borohydride (e.g., 13.5 g, 0.36 mol) to the stirred solution in portions over a period of approximately 2 hours[3]. The addition should be controlled to manage any effervescence.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 3 hours[3]. The color of the mixture may change from orange to a yellow-brown slurry.

-

Quenching the Reaction: Carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) (e.g., 1 L) to the reaction mixture to quench the excess sodium borohydride[3]. This will result in the formation of a yellow-brown slurry.

-

Extraction: Transfer the slurry to a separatory funnel and extract the aqueous layer with dichloromethane (e.g., 3 x 150 mL) or ether[3][7]. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic extracts with water and then dry over anhydrous sodium sulfate or magnesium sulfate[7].

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. This will yield the crude product as an oil or a solid[7].

-

Purification by Recrystallization: Recrystallize the crude product from hexane (e.g., 150 mL) to obtain pure (hydroxymethyl)ferrocene as yellow, needle-like crystals[3][7]. One or more recrystallizations may be necessary to achieve high purity.

-

Characterization: Dry the purified crystals and determine the yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR) to confirm its identity and purity. A successful synthesis should yield a product with a melting point in the range of 76-78°C[7].

Visualizations

Reaction Scheme

Caption: Chemical transformation of ferrocenecarboxaldehyde to (hydroxymethyl)ferrocene.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of (hydroxymethyl)ferrocene.

Reaction Mechanism: Hydride Reduction of an Aldehyde

Caption: General mechanism for the sodium borohydride reduction of ferrocenecarboxaldehyde.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Ferrocene, (hydroxymethyl)- [webbook.nist.gov]

- 5. Ferrocenecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Ferrocenecarboxaldehyde - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to Hydroxymethylferrocene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethylferrocene [(C₅H₅)Fe(C₅H₄CH₂OH)], a stable, yellow crystalline solid, is a versatile organometallic compound that has garnered significant interest across various scientific disciplines. Its unique electrochemical properties, coupled with its rich and accessible chemistry, make it a valuable building block in synthesis, a reliable redox mediator in biosensors, and a component in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core physical and chemical properties of hydroxymethylferrocene, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.

Physicochemical Properties

Hydroxymethylferrocene is an air-stable, moisture-sensitive compound.[1] Its core physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂FeO | [2] |

| Molecular Weight | 216.06 g/mol | [1][2] |

| Appearance | Yellow to orange powder or needles | [1][2][3] |

| Melting Point | 79-81 °C (lit.) | [1][3][4] |

| Boiling Point | 175.6 °C at 760 mmHg | [1] |

| Flash Point | 81.8 °C | [1] |

| Solubility | Partially miscible in water; soluble in methanol and ether. | [1][4][5] |

| Storage | Inert atmosphere, room temperature. | [1][4] |

| Enthalpy of Fusion (ΔfusH) | 23.82 kJ/mol at 351.40 K | [6] |

| Enthalpy of Sublimation (ΔsubH°) | 102.80 ± 0.50 kJ/mol | [6] |

| Enthalpy of Vaporization (ΔvapH°) | 87.00 ± 0.80 kJ/mol | [6] |

Spectroscopic and Structural Properties

The structural integrity and purity of hydroxymethylferrocene are typically confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide characteristic signals for the protons and carbons of the cyclopentadienyl rings and the hydroxymethyl group.

¹H NMR (400 MHz, CDCl₃): [7]

-

δ 4.35 (s, 2H, -CH₂O-)

-

δ 4.26 (t, J=1.6 Hz, 2H, Cp)

-

δ 4.20 (br, 7H, Cp and Cp')

¹³C NMR (100 MHz, CDCl₃): [7]

-

δ 88.88 (Cq-Cp)

-

δ 69.33 (CH-Cp)

-

δ 68.74 (-CH₂O-)

-

δ 68.70 (CH-Cp)

-

δ 68.29 (CH-Cp')

Infrared (IR) Spectroscopy

-

~3100 cm⁻¹: C-H stretching of the cyclopentadienyl rings.

-

~1100, 1000, 810 cm⁻¹: C-H bending and ring vibrations of the cyclopentadienyl rings.[9]

-

~480 cm⁻¹: Vibration of the iron-ring bond.[9]

-

~3300 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~1050 cm⁻¹: C-O stretching of the primary alcohol.

Crystal Structure

The fundamental structure of ferrocene consists of an iron atom sandwiched between two parallel cyclopentadienyl rings.[10] In the solid state, ferrocene can exist in different polymorphs with staggered or eclipsed conformations of the cyclopentadienyl rings.[10] The introduction of a hydroxymethyl substituent is expected to influence the packing and intermolecular interactions within the crystal lattice.

Chemical Properties and Reactivity

The chemistry of hydroxymethylferrocene is characterized by the reactivity of the hydroxyl group and the electrochemical behavior of the ferrocene core.

Reactions of the Hydroxyl Group

The hydroxyl group of hydroxymethylferrocene can undergo typical reactions of primary alcohols, such as esterification.[11]

Electrochemistry

Hydroxymethylferrocene is a well-behaved redox-active molecule. It undergoes a reversible one-electron oxidation of the iron center from Fe(II) to Fe(III), forming the ferrocenium ion. This property makes it a widely used reference redox system in electrochemical studies. Cyclic voltammetry studies have shown that hydroxymethylferrocene can adsorb onto electrode surfaces, such as highly oriented pyrolytic graphite (HOPG).[12][13]

Experimental Protocols

Synthesis of Hydroxymethylferrocene

Two common methods for the synthesis of hydroxymethylferrocene are detailed below.

This procedure is based on the method of Lindsay and Hauser.[5]

Materials:

-

N,N-dimethylaminomethylferrocene methiodide

-

Sodium hydroxide

-

Water

-

Ether

-

Sodium sulfate

Procedure:

-

Prepare a solution of 10.0 g (0.25 mole) of sodium hydroxide in 250 ml of water in a 1-liter round-bottomed flask equipped with a reflux condenser and a mechanical stirrer.

-

Add 25 g (0.065 mole) of N,N-dimethylaminomethylferrocene methiodide to the solution.

-

Heat the suspension to reflux with stirring. An oil will separate from the solution, and trimethylamine will evolve.

-

Continue refluxing for approximately 3.5 hours, or until the evolution of trimethylamine has ceased.

-

Allow the reaction mixture to cool to room temperature.

-

Extract the mixture with three 150-ml portions of ether.

-

Combine the ether extracts, wash once with water, and dry over sodium sulfate.

-

Filter the ether solution and concentrate it to obtain the crude hydroxymethylferrocene.

-

Recrystallize the crude product from a suitable solvent to yield pure hydroxymethylferrocene.

This method involves the reduction of ferrocenecarboxaldehyde using sodium borohydride.[7]

Materials:

-

Ferrocenecarboxaldehyde

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (AcOEt)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ferrocenecarboxaldehyde (1.12 g, 5.25 mmol) in a mixture of THF/MeOH (60 ml, v/v 5:1).

-

Slowly add NaBH₄ (200 mg, 5.28 mmol) to the solution over 30 minutes with stirring at room temperature.

-

Continue stirring for an additional 30 minutes.

-

Stop the reaction and evaporate the solvent under vacuum at 40 °C.

-

Dissolve the residue in ethyl acetate and extract with water.

-

Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

-

Filter the solution and evaporate the solvent under vacuum at 40 °C to yield hydroxymethylferrocene as a yellow oil, which can then be crystallized.

Characterization

The synthesized hydroxymethylferrocene should be characterized to confirm its identity and purity.

-

Melting Point Determination: A sharp melting point in the range of 79-81 °C indicates high purity.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra and compare them with the reference data provided in section 2.1.

-

IR Spectroscopy: Obtain an IR spectrum and identify the characteristic peaks for the cyclopentadienyl rings and the hydroxymethyl group as outlined in section 2.2.

Applications

The unique properties of hydroxymethylferrocene have led to its use in several applications.

-

Electrochemistry: It is commonly used as a water-soluble, ferrocene-based reference redox system in electrochemical studies.[14]

-

Biosensors: Hydroxymethylferrocene and its derivatives can be incorporated into biosensors, for example, in the development of glucose biosensors where it acts as a redox mediator.[14]

-

Organic Synthesis: It serves as a precursor for the synthesis of other ferrocene derivatives, such as ferrocenylmethoxy-isatins, which have shown potent antiproliferative activity. It can also be used in the preparation of ferrocene-carbohydrate conjugates for biosensing applications.

Safety and Handling

Hydroxymethylferrocene is considered harmful if swallowed and irritating to the eyes, respiratory system, and skin.[1] It is also moisture-sensitive.[1][4] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[15] Store in a tightly sealed container under an inert atmosphere.[1][4]

References

- 1. chembk.com [chembk.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1-(hydroxymethyl)-ferrocene, CAS No. 1273-86-5 - iChemical [ichemical.com]

- 4. Ferrocenemethanol | 1273-86-5 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ferrocene, (hydroxymethyl)- (CAS 1273-86-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A new crystal phase of ferrocene [esrf.fr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electrochemistry of ferrocene derivatives on highly oriented pyrolytic graphite (HOPG): quantification and impacts of surface adsorption - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. The electrochemical behaviour of ferrocene in a photocurable poly(methyl methacrylate-co-2-hydroxylethyl methacrylate) film for a glucose biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ferrocenemethanol 97 1273-86-5 [sigmaaldrich.com]

Unveiling the Structural Architecture of (Hydroxymethyl)ferrocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Hydroxymethyl)ferrocene, a key derivative of the archetypal sandwich compound ferrocene, serves as a versatile building block in the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science. While its synthesis and spectroscopic properties are well-documented, a definitive single-crystal X-ray diffraction study detailing its solid-state structure remains elusive in publicly accessible crystallographic databases. This guide provides a comprehensive overview of the known synthesis of (hydroxymethyl)ferrocene, a generalized experimental protocol for its crystallographic analysis based on methodologies employed for similar ferrocene derivatives, and a comparative look at the crystal structure of a related compound.

Synthesis of (Hydroxymethyl)ferrocene

The preparation of (hydroxymethyl)ferrocene can be achieved through the reduction of ferrocenecarboxaldehyde. This common and efficient method yields the target compound in high purity.

Experimental Protocol: Synthesis of (Hydroxymethyl)ferrocene

Materials:

-

Ferrocenecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

A solution of ferrocenecarboxaldehyde (e.g., 29.0 g, 0.14 mol) in methanol (900 ml) is prepared in a suitable reaction vessel.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (e.g., 13.5 g, 0.36 mol) is added portion-wise over a period of 2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 3 hours.

-

A saturated aqueous solution of ammonium chloride (1 L) is carefully added to the reaction mixture, which will result in the formation of a yellow-brown slurry.

-

The product is extracted with dichloromethane (4 x 200 ml).

-

The combined organic extracts are washed with water (3 x 300 ml).

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from hexane to afford pure (hydroxymethyl)ferrocene as yellow needles.

Crystallographic Analysis: A Generalized Protocol

While specific crystallographic data for (hydroxymethyl)ferrocene is not available, the following protocol outlines a standard procedure for the single-crystal X-ray diffraction analysis of a ferrocene derivative.

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth:

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for ferrocene derivatives include hexane, diethyl ether, or a mixture of solvents.

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.

-

A series of diffraction images are collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Data of a Related Ferrocene Derivative

In the absence of data for (hydroxymethyl)ferrocene, the crystallographic data for unsubstituted ferrocene is presented below for comparative purposes. The structure of ferrocene has been extensively studied and exists in different crystalline phases depending on the temperature. The data below corresponds to the monoclinic phase, which is stable at room temperature.

| Compound | Ferrocene |

| Formula | C₁₀H₁₀Fe |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 10.563(5) |

| b (Å) | 7.593(4) |

| c (Å) | 5.845(3) |

| α (°) | 90 |

| β (°) | 121.01(5) |

| γ (°) | 90 |

| Volume (ų) | 401.8 |

| Z | 2 |

| T (K) | 293 |

| Fe-C (Å) | 2.028 - 2.052 |

| C-C (Å) | 1.398 - 1.421 |

| Reference | Seiler, P.; Dunitz, J. D. Acta Cryst.1979 , B35, 1068-1074. |

Table 1: Crystallographic Data for Ferrocene (Monoclinic Phase).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a ferrocene derivative like (hydroxymethyl)ferrocene.

Spectroscopic Characterization of (Hydroxymethyl)ferrocene: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize (hydroxymethyl)ferrocene, a key derivative of ferrocene. The focus is on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and organometallic chemistry, offering detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of (hydroxymethyl)ferrocene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (hydroxymethyl)ferrocene is characterized by signals corresponding to the protons of the cyclopentadienyl (Cp) rings and the hydroxymethyl substituent. The unsubstituted Cp ring shows a single resonance, while the protons on the substituted Cp ring are chemically non-equivalent and thus exhibit separate signals. The methylene protons of the hydroxymethyl group also give a characteristic signal.

Table 1: ¹H NMR Data for (Hydroxymethyl)ferrocene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.35 | singlet | 2H | -CH₂ OH |

| 4.26 | triplet | 2H | Substituted Cp Ring (H₂, H₅) |

| 4.20 | broad | 7H | Unsubstituted Cp Ring + Substituted Cp Ring (H₃, H₄) |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms of the two cyclopentadienyl rings and the hydroxymethyl group resonate at distinct chemical shifts.

Table 2: ¹³C NMR Data for (Hydroxymethyl)ferrocene

| Chemical Shift (δ) ppm | Assignment |

| 88.88 | Substituted Cp Ring (C₁) |

| 69.33 | Substituted Cp Ring (C₂, C₅) |

| 68.74 | -C H₂OH |

| 68.70 | Substituted Cp Ring (C₃, C₄) |

| 68.29 | Unsubstituted Cp Ring |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AvanceTM 400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]

-

Sample Preparation: Dissolve approximately 10-20 mg of (hydroxymethyl)ferrocene in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the spectra at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (hydroxymethyl)ferrocene shows characteristic absorptions for the ferrocenyl group as well as the hydroxyl and methylene groups of the substituent.

Table 3: Characteristic IR Absorptions for (Hydroxymethyl)ferrocene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Broad, Strong | O-H stretching vibration of the hydroxyl group |

| ~3100 | Medium | C-H stretching of the cyclopentadienyl rings |

| ~2920, ~2850 | Medium | Asymmetric and symmetric C-H stretching of the methylene group |

| ~1410 | Medium | C-C stretching within the cyclopentadienyl rings |

| ~1100 | Strong | C-H in-plane bending of the cyclopentadienyl rings |

| ~1050 | Strong | C-O stretching of the primary alcohol |

| ~1000 | Strong | C-H in-plane bending of the cyclopentadienyl rings |

| ~810 | Strong | C-H out-of-plane bending of the cyclopentadienyl rings |

| ~480 | Medium | Fe-Cp ring tilt |

Experimental Protocol: IR Spectroscopy

FTIR spectra are typically recorded on a Perkin-Elmer FT-IR 2000 spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of (hydroxymethyl)ferrocene with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of (hydroxymethyl)ferrocene is dominated by the electronic transitions of the ferrocene moiety.

The spectrum exhibits a characteristic broad absorption band in the visible region, which is responsible for its orange color. This band is attributed to a d-d transition of the iron center.[2] A more intense absorption is observed in the ultraviolet region due to charge-transfer transitions. The hydroxymethyl substituent has only a minor effect on the position of these absorption bands compared to unsubstituted ferrocene.[3]

Table 4: UV-Vis Absorption Data for (Hydroxymethyl)ferrocene

| Wavelength (λmax) nm | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Solvent | Assignment |

| ~440 | ~100 | Ethanol | d-d transition |

| ~325 | Weak | Ethanol | Charge-transfer |

Experimental Protocol: UV-Vis Spectroscopy

UV-Vis absorption spectra can be recorded on a Varian Cary 500 Scan UV-Vis–NIR spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of (hydroxymethyl)ferrocene in a suitable UV-transparent solvent, such as ethanol. The concentration should be adjusted to obtain an absorbance reading in the range of 0.1 to 1.

-

Data Acquisition: Record the spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Visualized Workflows and Relationships

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent spectroscopic characterization of (hydroxymethyl)ferrocene.

Caption: Experimental workflow for the synthesis and characterization of (hydroxymethyl)ferrocene.

Logical Relationship: Spectroscopy and Structural Information

This diagram illustrates the relationship between the different spectroscopic techniques and the specific structural information they provide for (hydroxymethyl)ferrocene.

Caption: Relationship between spectroscopic techniques and derived structural information.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of (Hydroxymethyl)ferrocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of (hydroxymethyl)ferrocene. Due to a lack of specific publicly available thermogravimetric and calorimetric data for (hydroxymethyl)ferrocene, this guide establishes a baseline using extensive data on unsubstituted ferrocene and provides an expert analysis of the anticipated impact of the hydroxymethyl functional group.

Introduction to (Hydroxymethyl)ferrocene

(Hydroxymethyl)ferrocene is a derivative of ferrocene, an organometallic compound with a sandwich structure in which an iron atom is situated between two parallel cyclopentadienyl rings. The introduction of a hydroxymethyl group (-CH₂OH) to one of the cyclopentadienyl rings modifies its physical and chemical properties, including its thermal stability. Understanding these properties is critical for applications in materials science, catalysis, and as a precursor in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

Thermal Stability Analysis

Unsubstituted ferrocene is known for its high thermal stability, generally decomposing at temperatures above 400°C.[1] In an inert atmosphere, its decomposition begins at approximately 500°C, yielding metallic iron, hydrogen, methane, and various hydrocarbons.[2] In the presence of oxygen, ferrocene's decomposition is more complex and can occur at lower temperatures, leading to the formation of iron oxides.[3]

The presence of the hydroxymethyl group is expected to influence the thermal stability of the ferrocene core. The C-C bond between the cyclopentadienyl ring and the hydroxymethyl group, as well as the C-O and O-H bonds within the functional group, are generally less stable than the bonds within the aromatic cyclopentadienyl rings and the iron-cyclopentadienyl coordination. Therefore, it is anticipated that the initial decomposition of (hydroxymethyl)ferrocene will occur at a lower temperature than that of unsubstituted ferrocene. The initial weight loss would likely correspond to the loss of the hydroxymethyl group through dehydration or fragmentation.

Quantitative Thermal Decomposition Data

As direct experimental data for (hydroxymethyl)ferrocene is unavailable, the following table summarizes the known thermal decomposition data for unsubstituted ferrocene to serve as a reference point.

| Compound | Analysis Method | Atmosphere | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Residual Mass (%) | Decomposition Products |

| Ferrocene | TGA | Inert (e.g., N₂, Ar) | ~500[2] | - | Varies (Fe) | Fe, H₂, CH₄, C₅H₆, other hydrocarbons[2] |

| Ferrocene | TGA | Air | ~497[4] | - | Varies (Fe₂O₃) | Fe₂O₃, CO₂, H₂O[4] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal stability of organometallic compounds like (hydroxymethyl)ferrocene are provided below.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.

Methodology:

-

Sample Preparation: A small amount of the (hydroxymethyl)ferrocene sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with the desired atmosphere (e.g., high-purity nitrogen for inert conditions or dry air for oxidative conditions) at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample's mass and temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the percentage of residual mass.

Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Sample Preparation: A small amount of the (hydroxymethyl)ferrocene sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty hermetically sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving heating, cooling, and isothermal segments. A common program is to heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected decomposition.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) events. The onset temperature, peak temperature, and enthalpy of these transitions are determined.

Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.

Decomposition Products and Mechanism

The thermal decomposition of (hydroxymethyl)ferrocene is expected to proceed through a multi-step mechanism. The initial step would likely involve the fragmentation of the hydroxymethyl group. Subsequent heating to higher temperatures would lead to the cleavage of the iron-cyclopentadienyl bonds and the decomposition of the cyclopentadienyl rings, similar to unsubstituted ferrocene.

Anticipated Decomposition Products:

-

Initial Stage: Formaldehyde (CH₂O), water (H₂O), and other small molecules resulting from the decomposition of the hydroxymethyl group.

-

Secondary Stage: Iron, cyclopentadiene, methane, hydrogen, and a mixture of other hydrocarbons from the decomposition of the ferrocene core.[2]

-

In Oxidative Atmosphere: Iron oxides (e.g., Fe₂O₃), carbon dioxide, and water.[4]

The identification of these decomposition products can be achieved by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

References

- 1. researchgate.net [researchgate.net]

- 2. bachtoldgroup.icfo.eu [bachtoldgroup.icfo.eu]

- 3. Reaction Atmosphere-Controlled Thermal Conversion of Ferrocene to Hematite and Cementite Nanomaterials—Structural and Spectroscopic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. as-proceeding.com [as-proceeding.com]

Health and Safety Profile of (Hydroxymethyl)ferrocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxymethyl)ferrocene, an organometallic compound featuring a ferrocene core with a hydroxymethyl substituent, is a subject of increasing interest in medicinal chemistry and materials science. Its unique redox properties, stemming from the iron center, and the potential for derivatization make it a versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of anticancer drug development. This guide provides a comprehensive overview of the available health and safety information for (hydroxymethyl)ferrocene, intended to inform researchers and professionals on its safe handling, potential hazards, and biological effects. While specific toxicological data for (hydroxymethyl)ferrocene is limited, this guide consolidates existing information and draws relevant comparisons with the broader class of ferrocene derivatives.

Hazard Identification and Classification

(Hydroxymethyl)ferrocene is classified as harmful if swallowed and causes skin, eye, and respiratory tract irritation.[1][2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

Quantitative toxicological data for (hydroxymethyl)ferrocene is not extensively available. Most Safety Data Sheets (SDS) report that LD50 (oral, dermal) and LC50 (inhalation) values have not been determined. However, some data on the parent compound, ferrocene, and the cytotoxicity of (hydroxymethyl)ferrocene in a specific bioassay are available.

| Parameter | Species | Route | Value | Reference Compound |

| LC50 | Brine Shrimp (Artemia salina) | - | 9.12 µg/mL | (Hydroxymethyl)ferrocene |

| LD50 | Rat | Oral | 1320 mg/kg | Ferrocene |

| LD50 | Mouse | Oral | 832 mg/kg | Ferrocene |

Note: The LC50 value for (hydroxymethyl)ferrocene was determined in a brine shrimp lethality bioassay, a preliminary screen for cytotoxicity. The LD50 values provided are for the parent compound, ferrocene, and should be considered as indicative rather than directly applicable to (hydroxymethyl)ferrocene.

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs: Get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |

Handling, Storage, and Personal Protective Equipment

Handling: Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Personal Protective Equipment (PPE):

| PPE | Specifications |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166. |

| Skin Protection | Wear protective gloves. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

| Body Protection | Wear protective clothing. |

Biological Activity and Mechanism of Action

The biological activity of ferrocene derivatives, including (hydroxymethyl)ferrocene, is a subject of intense research, particularly in the context of anticancer drug discovery. The prevailing hypothesis for the cytotoxic effects of many ferrocene compounds is their ability to participate in Fenton-like reactions within the cellular environment.

Reactive Oxygen Species (ROS) Generation

The iron(II) center in ferrocene can be oxidized to iron(III) (ferrocenium), a process that can catalyze the decomposition of endogenous hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH).[3][4][5] These radicals can induce significant oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, ultimately triggering cell death.

Apoptosis Induction and Signaling Pathways

Studies on various ferrocene derivatives have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells.[1][6][7] While the specific pathways for (hydroxymethyl)ferrocene have not been elucidated, research on structurally related compounds suggests the involvement of the intrinsic (mitochondrial) apoptosis pathway. This is often characterized by:

-

Increased production of reactive oxygen species (ROS).[1][6]

-

Disruption of the mitochondrial membrane potential.

-

Release of cytochrome c from the mitochondria into the cytosol.

-

Activation of caspase cascades (e.g., caspase-9 and caspase-3).[1]

-

Downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax).[1]

Furthermore, some ferrocene derivatives have been shown to induce cell cycle arrest, often at the G0/G1 phase, and modulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[1][2]

Experimental Protocols

Brine Shrimp Lethality Assay (General Protocol)

This bioassay is a preliminary method to assess the cytotoxicity of a compound.

Methodology:

-

Hatching of Brine Shrimp Cysts: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

-

Preparation of Test Solutions: (Hydroxymethyl)ferrocene is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted with artificial seawater to obtain a range of concentrations.

-

Exposure: A specific number of brine shrimp nauplii (larvae), typically 10-15, are introduced into vials containing the test solutions. A control group with the solvent and a blank with only seawater are also prepared.

-

Incubation and Observation: The vials are kept under illumination for 24 hours.

-

Data Collection: The number of dead nauplii in each vial is counted.

-

LC50 Calculation: The concentration of the compound that causes 50% mortality of the brine shrimp (LC50) is determined using statistical analysis (e.g., probit analysis).

MTT Assay for In Vitro Cytotoxicity (General Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of (hydroxymethyl)ferrocene (typically dissolved in DMSO and diluted in cell culture medium) for a defined period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) only.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The concentration of the compound that inhibits 50% of cell growth (IC50) is then determined.

Conclusion

(Hydroxymethyl)ferrocene is a compound with significant potential in research and development, particularly in the field of medicinal chemistry. While it presents moderate acute hazards, requiring careful handling and appropriate personal protective equipment, its biological activity is of considerable interest. The proposed mechanism of action, involving the generation of reactive oxygen species and induction of apoptosis, is consistent with that of other bioactive ferrocene derivatives. However, it is crucial to acknowledge the current lack of comprehensive, specific toxicological data for (hydroxymethyl)ferrocene. Further in-depth studies are necessary to fully characterize its safety profile and to elucidate the precise molecular mechanisms underlying its biological effects. Researchers and drug development professionals should proceed with an informed understanding of the available data and exercise due caution in its handling and application.

References

- 1. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Ferrocene-catalyzed heterogeneous Fenton-like degradation mechanisms and pathways of antibiotics under simulated sunlight: A case study of sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Ferrocene Derivatives Induce G0/G1 Cell Cycle Arrest and Apoptosis through the Mitochondrial Pathway in Human Hepatocellular Carcinoma [mdpi.com]

(Hydroxymethyl)ferrocene: A Technical Guide for Researchers

An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Organometallic Compound

(Hydroxymethyl)ferrocene , a key derivative of ferrocene, serves as a versatile building block in organometallic chemistry with significant potential in materials science, drug development, and electrochemical applications. Its unique structure, combining the stable ferrocene scaffold with a reactive hydroxymethyl group, allows for a wide range of chemical modifications and functionalizations. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and diverse applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

(Hydroxymethyl)ferrocene is chemically identified by the CAS Number 1273-86-5 . While it is commonly referred to by this name, it is also known by its IUPAC name, Ferrocenemethanol , and other synonyms such as Ferrocenylcarbinol.

A summary of its key physical and chemical properties is presented below:

| Property | Value |

| CAS Number | 1273-86-5 |

| IUPAC Name | Ferrocenemethanol |

| Synonyms | (Hydroxymethyl)ferrocene, Ferrocenylcarbinol |

| Molecular Formula | C₁₁H₁₂FeO |

| Molecular Weight | 216.06 g/mol |

| Appearance | Yellow to orange powder or needles |

| Melting Point | 79-81 °C |

Spectroscopic Data

The structural characterization of (hydroxymethyl)ferrocene is confirmed through various spectroscopic techniques. The following table summarizes key ¹H NMR data.

| Proton | Chemical Shift (δ, ppm) |

| Unsubstituted Cp ring | 4.19 (s, 5H) |

| Substituted Cp ring | 4.15 (m, 2H), 4.10 (m, 2H) |

| -CH₂- | 4.05 (s, 2H) |

| -OH | 1.75 (s, 1H) |

Synthesis of (Hydroxymethyl)ferrocene

A common and effective method for the synthesis of (hydroxymethyl)ferrocene involves the reduction of ferrocenecarboxaldehyde.

Experimental Protocol: Reduction of Ferrocenecarboxaldehyde

This protocol outlines a standard laboratory procedure for the synthesis of (hydroxymethyl)ferrocene.

Materials:

-

Ferrocenecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve ferrocenecarboxaldehyde in a mixture of methanol and dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Allow the reaction to proceed for several hours at room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with dichloromethane using a separatory funnel.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be purified by recrystallization from a suitable solvent such as hexane to yield pure (hydroxymethyl)ferrocene.

Workflow for the synthesis of (hydroxymethyl)ferrocene.

Applications in Drug Development

(Hydroxymethyl)ferrocene is a valuable precursor in the synthesis of novel drug candidates, particularly in the fields of oncology and infectious diseases. The ferrocene moiety can enhance the biological activity of organic molecules, and the hydroxymethyl group provides a convenient handle for conjugation.

Synthesis of Ferrocene-Drug Conjugates

The hydroxyl group of (hydroxymethyl)ferrocene can be readily derivatized to link it to various bioactive molecules, such as isatin, to create conjugates with potential antiproliferative activity.[1]

Synthesis of ferrocene-drug conjugates.

Applications in Biosensors

The reversible electrochemical properties of the ferrocene/ferrocenium redox couple make (hydroxymethyl)ferrocene an excellent candidate for use as a redox mediator in electrochemical biosensors. It facilitates electron transfer between the biological recognition element and the electrode surface.

Experimental Protocol: Fabrication of a (Hydroxymethyl)ferrocene-Modified Electrode for Biosensing

This protocol describes the general steps for modifying an electrode with (hydroxymethyl)ferrocene for use in an amperometric biosensor.

Materials:

-

Bare electrode (e.g., glassy carbon, screen-printed carbon)

-

(Hydroxymethyl)ferrocene solution

-

Polymer matrix (e.g., Nafion, chitosan)

-

Biorecognition element (e.g., enzyme, antibody)

-

Cross-linking agent (e.g., glutaraldehyde)

-

Phosphate buffer solution (PBS)

Procedure:

-

Electrode Cleaning: Thoroughly clean the surface of the bare electrode.

-

Immobilization of (Hydroxymethyl)ferrocene:

-

Prepare a solution of (hydroxymethyl)ferrocene and a polymer matrix.

-

Drop-cast a small volume of this solution onto the cleaned electrode surface.

-

Allow the solvent to evaporate, forming a film.

-

-

Immobilization of Biorecognition Element:

-

Apply a solution containing the biorecognition element onto the modified electrode.

-

Use a cross-linking agent to covalently bind the biorecognition element to the polymer matrix.

-

-

Blocking: Block any remaining active sites on the electrode surface to prevent non-specific binding.

-

Washing and Storage: Rinse the electrode with PBS to remove any unbound material and store it in buffer until use.

Fabrication of a ferrocene-based biosensor.

Conclusion

(Hydroxymethyl)ferrocene is a cornerstone of modern organometallic chemistry, offering a gateway to a vast array of functional materials and bioactive compounds. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers. The continued exploration of its derivatives and their applications promises to yield further innovations in medicine, diagnostics, and materials science.

References

Methodological & Application

(Hydroxymethyl)ferrocene: A Versatile Building Block in Organic Synthesis

Introduction

(Hydroxymethyl)ferrocene, also known as ferrocenemethanol, is an important organometallic compound that serves as a versatile and valuable building block in organic synthesis. Its unique structure, combining the aromaticity and steric bulk of the ferrocene moiety with the reactivity of a primary alcohol, allows for a wide range of chemical transformations. This has led to its use in the synthesis of novel ligands for asymmetric catalysis, functionalized materials, and biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing (hydroxymethyl)ferrocene in their synthetic endeavors.

I. Synthesis of Ferrocenyl Ethers via Nucleophilic Addition

One of the key applications of (hydroxymethyl)ferrocene and its derivatives is in the synthesis of ferrocenyl ethers. These compounds are of interest for their electrochemical properties and potential applications in materials science. A particularly efficient method involves the base-catalyzed nucleophilic addition of diols like 1,1'-bis(hydroxymethyl)ferrocene to alkynes.

Application Note: This protocol describes the synthesis of 1,1'-bis(vinyloxymethyl)ferrocene through the addition of 1,1'-bis(hydroxymethyl)ferrocene to acetylene. The resulting divinyl ethers are valuable monomers for polymerization and can be further functionalized. The reaction is atom-economical and proceeds in high yield under relatively mild conditions.

Quantitative Data:

| Alkyne | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetylene | KOH | DMSO | 70-80 | 1-3 | 73-98 | [1] |

| Propyne | KOH | DMSO | 70 | 12 | 73-98 | [1] |

| Phenylethyne | KOH | DMSO | 20-25 | 48 | 73-98 | [1] |

Experimental Protocol: Synthesis of 1,1'-Bis(vinyloxymethyl)ferrocene

Materials:

-

1,1'-Bis(hydroxymethyl)ferrocene

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Acetylene gas

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1,1'-bis(hydroxymethyl)ferrocene in anhydrous DMSO.

-

Add a catalytic amount of potassium hydroxide to the solution.

-

Purge the flask with acetylene gas and maintain a positive pressure of acetylene using a balloon.

-

Heat the reaction mixture to 70-80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,1'-bis(vinyloxymethyl)ferrocene.

Logical Workflow for Ferrocenyl Ether Synthesis:

Caption: Workflow for the synthesis of 1,1'-bis(vinyloxymethyl)ferrocene.

II. Synthesis of Ferrocenylmethyl Methacrylate for Polymer Applications

(Hydroxymethyl)ferrocene is a key precursor for the synthesis of ferrocene-containing monomers, which can be polymerized to create redox-active materials. Ferrocenylmethyl methacrylate (FMMA) is one such monomer, and its synthesis involves the acylation of (hydroxymethyl)ferrocene.

Application Note: This protocol details the synthesis of ferrocenylmethyl methacrylate (FMMA) by reacting (hydroxymethyl)ferrocene with methacryloyl chloride in the presence of a base. The resulting monomer can be used in various polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, to produce well-defined ferrocene-containing polymers. These polymers have potential applications in redox-responsive materials, sensors, and drug delivery systems.

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (Hydroxymethyl)ferrocene | Methacryloyl chloride | Triethylamine | Dichloromethane | 0 to RT | 4 | 74 | [2] |

Experimental Protocol: Synthesis of Ferrocenylmethyl Methacrylate (FMMA)

Materials:

-

(Hydroxymethyl)ferrocene (Ferrocenemethanol)

-

Methacryloyl chloride

-

Triethylamine (dry)

-

Dichloromethane (DCM, dry)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Dissolve (hydroxymethyl)ferrocene (23.2 g, 0.11 mol) and dry triethylamine (25 ml, 0.18 mol) in 400 ml of dry DCM in a round-bottom flask under an inert atmosphere.[2]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of methacryloyl chloride (16 ml, 0.16 mol) in 100 ml of dry DCM to the reaction mixture dropwise.[2]

-

Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 2 hours.[2]

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate sequentially with 200 ml of saturated sodium bicarbonate solution, 200 ml of brine, and then ten times with 200 ml of water.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 30 °C in the dark.[2]

-

Add 10 ml of hexane to the resulting dark red liquid to induce crystallization.[2]

-

Store the mixture at 4 °C for 24 hours to allow for complete crystallization.

-

Collect the bright orange crystals of FMMA by filtration. The yield is typically around 22.5 g (74%).[2]

Reaction Scheme for FMMA Synthesis:

Caption: Synthesis of Ferrocenylmethyl Methacrylate.

III. Synthesis of Azidoferrocenes for Click Chemistry

(Hydroxymethyl)ferrocene can be readily converted to azido-functionalized ferrocenes, which are valuable precursors for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward introduction of the ferrocenyl moiety into a wide variety of molecules.

Application Note: This protocol describes the synthesis of 1-methylazidoferrocene from (hydroxymethyl)ferrocene. The reaction proceeds via an SN1-type mechanism in acidic media. The resulting azidoferrocene is a stable compound that can be used to label biomolecules, polymers, and other substrates with a redox-active ferrocenyl group.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (Hydroxymethyl)ferrocene | Sodium azide | Glacial Acetic Acid | 50 | 3 | 88.7 | [3] |

Experimental Protocol: Synthesis of 1-Methylazidoferrocene

Materials:

-

(Hydroxymethyl)ferrocene (Ferrocene methanol) (0.522 g, 2.4 mmol)[3]

-

Sodium azide (0.950 g, 14.6 mmol)[3]

-

Glacial acetic acid (28 mL, 480 mmol)[3]

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine (hydroxymethyl)ferrocene and sodium azide in glacial acetic acid.[3]

-

Heat the reaction mixture to 50 °C under a nitrogen atmosphere for three hours.[3]

-

After three hours, allow the reaction to cool to room temperature.[3]

-

Dilute the reaction mixture with 200 mL of dichloromethane.[3]

-

Carefully wash the organic layer with saturated sodium bicarbonate solution (3 x 100 mL) to neutralize the acetic acid.[3]

-

Wash the organic layer with water (1 x 100 mL).[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a yellow solid.[3]

-

The yield of 1-methylazidoferrocene is typically around 0.521 g (88.7%).[3]

Signaling Pathway for Azidoferrocene Synthesis:

Caption: Proposed pathway for azidoferrocene synthesis.

(Hydroxymethyl)ferrocene is a readily accessible and highly versatile starting material in organic synthesis. The protocols outlined in this document demonstrate its utility in the preparation of functional monomers, precursors for click chemistry, and valuable intermediates for materials science. The ability to easily introduce the unique electronic and steric properties of the ferrocene core makes (hydroxymethyl)ferrocene an indispensable tool for the modern synthetic chemist. Researchers are encouraged to explore the potential of this compound in the development of novel catalysts, redox-active materials, and therapeutic agents.

References

Application Notes and Protocols: Derivatization of (Hydroxymethyl)ferrocene for Enhanced Analytical Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of (hydroxymethyl)ferrocene to generate versatile reagents for the sensitive and selective analysis of various analytes, including amines, alcohols, phenols, and thiols. The unique electrochemical and physical properties of the ferrocenyl moiety allow for highly sensitive detection using techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Mass Spectrometry (MS).

I. Introduction to Ferrocene-Based Derivatization

(Hydroxymethyl)ferrocene is a readily accessible and versatile starting material for the synthesis of a range of derivatizing agents. The ferrocene group, with its reversible one-electron oxidation at a low potential, serves as an excellent electrophore for electrochemical detection.[1][2] Derivatization of analytes with a ferrocene-containing tag enhances their detectability, allowing for quantification at very low concentrations.[3] This approach is particularly valuable for analytes that lack a native chromophore or electrophore.[4]

Key Advantages of Ferrocene-Based Derivatization:

-

High Sensitivity: The electrochemical properties of ferrocene enable detection at picomole or even lower levels.[3]

-

Selectivity: Electrochemical detection can be highly selective for the ferrocene tag, reducing interference from matrix components.

-

Versatility: (Hydroxymethyl)ferrocene can be converted into a variety of reactive groups to target different functional groups on analytes.

-

Improved Chromatographic Behavior: Derivatization can improve the separation of analytes in reversed-phase HPLC.

This document outlines the synthesis of key ferrocene-based derivatizing agents starting from (hydroxymethyl)ferrocene and provides detailed protocols for their application in the analysis of biomolecules and other organic compounds.

II. Synthesis of Ferrocene-Based Derivatizing Agents from (Hydroxymethyl)ferrocene

The following section details the multi-step synthesis of versatile derivatizing agents, starting with the oxidation of (hydroxymethyl)ferrocene.

Logical Workflow for Synthesizing Derivatizing Agents

Caption: Synthetic routes from (hydroxymethyl)ferrocene.

Experimental Protocols: Synthesis

Protocol 1: Oxidation of (Hydroxymethyl)ferrocene to Ferrocenecarboxaldehyde

This protocol describes the selective oxidation of the primary alcohol group of (hydroxymethyl)ferrocene to an aldehyde.

-

Materials:

-

(Hydroxymethyl)ferrocene

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Dissolve (hydroxymethyl)ferrocene (1.0 g, 4.63 mmol) in 50 mL of anhydrous DCM in a round-bottom flask.

-

Add activated MnO₂ (4.0 g, 46.3 mmol, 10 equivalents) to the solution.

-

Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane/Ethyl Acetate).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with additional DCM.

-

Combine the organic filtrates and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude ferrocenecarboxaldehyde by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Collect the orange fractions containing the product and evaporate the solvent to obtain pure ferrocenecarboxaldehyde as an orange crystalline solid.

-

Protocol 2: Oxidation of Ferrocenecarboxaldehyde to Ferrocenecarboxylic Acid

This protocol details the further oxidation of the aldehyde to a carboxylic acid, a key intermediate for creating amine-reactive reagents.

-

Materials:

-

Ferrocenecarboxaldehyde

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

-

-

Procedure:

-

Dissolve ferrocenecarboxaldehyde (1.0 g, 4.67 mmol) in 50 mL of acetone in a round-bottom flask.

-

In a separate beaker, prepare a solution of KMnO₄ (1.1 g, 6.96 mmol) in 50 mL of acetone.

-

Slowly add the KMnO₄ solution to the ferrocenecarboxaldehyde solution at room temperature with vigorous stirring.

-

Continue stirring for 2-3 hours. A brown precipitate of manganese dioxide will form.

-

Quench the reaction by adding a saturated solution of NaHSO₃ until the purple color of excess permanganate disappears.

-

Acidify the mixture with concentrated HCl to pH 2-3.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent under reduced pressure to yield ferrocenecarboxylic acid as a yellow-orange solid.

-

Protocol 3: Synthesis of Ferrocene-N-hydroxysuccinimide (NHS) Ester

This protocol describes the activation of ferrocenecarboxylic acid to an NHS ester, creating a highly reactive agent for labeling primary and secondary amines.

-

Materials:

-

Ferrocenecarboxylic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Tetrahydrofuran (THF), anhydrous

-

Dicyclohexylurea (DCU)

-

-

Procedure:

-

Dissolve ferrocenecarboxylic acid (0.5 g, 2.17 mmol) and NHS (0.27 g, 2.39 mmol) in 20 mL of anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (0.49 g, 2.39 mmol) in 5 mL of anhydrous THF dropwise to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of DCU will form.

-

Filter off the DCU precipitate and wash it with a small amount of cold THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude ferrocene-NHS ester.

-

Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to obtain the pure ferrocene-NHS ester as a crystalline solid.

-

III. Application in Analyte Derivatization and Analysis

The synthesized ferrocene-based reagents can be employed for the pre-column derivatization of various analytes for subsequent analysis by HPLC-ECD or LC-MS.

Workflow for Analyte Derivatization and Analysis

Caption: General workflow for ferrocene-based analysis.

Experimental Protocols: Derivatization and Analysis

Protocol 4: Derivatization of Primary Amines with Ferrocene-NHS Ester for HPLC-ECD Analysis

This protocol provides a general procedure for the derivatization of amine-containing analytes, such as amino acids or biogenic amines.

-

Materials:

-

Analyte solution (containing primary or secondary amines)

-

Ferrocene-NHS ester solution (e.g., 10 mg/mL in acetonitrile or DMF)

-

Borate buffer (0.1 M, pH 8.5)

-

HPLC system with an electrochemical detector

-

Reversed-phase C18 column

-

-

Procedure:

-

To 100 µL of the analyte solution in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 8.5).

-

Add 50 µL of the ferrocene-NHS ester solution. The molar excess of the derivatizing reagent should be optimized for the specific analyte.

-

Vortex the mixture and allow it to react at room temperature for 30-60 minutes in the dark.

-

Stop the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to quench the excess NHS ester, if necessary.

-

Inject an appropriate volume (e.g., 10-20 µL) of the reaction mixture directly into the HPLC-ECD system.

-

-

HPLC-ECD Conditions (Typical):

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer, pH 4-6).

-

Flow Rate: 1.0 mL/min

-

Detector: Electrochemical detector with a glassy carbon working electrode.

-

Potential: +0.4 V to +0.6 V (vs. Ag/AgCl reference electrode), to be optimized for the specific ferrocene derivative.

-

IV. Quantitative Data and Performance

The following tables summarize typical performance data for analytical methods employing ferrocene-based derivatization.

Table 1: Performance Characteristics of Ferrocene-Derivatized Amines by HPLC-ECD

| Analyte | Derivatizing Agent | Detection Limit (LOD) | Linear Range | Reference |

| Phenethylamine | N-succinimidyl 3-ferrocenylpropionate | 5 fmol | 10 fmol - 1 pmol | [2] |

| Putrescine | N-succinimidyl 3-ferrocenylpropionate | 10 fmol | 20 fmol - 2 pmol | [2] |

| Various Amino Acids | Ferrocenylmethyl-succinimidyl-glycine-hydrochloride | Not Reported | Not Reported | [2] |

Table 2: Performance Characteristics of Ferrocene-Derivatized Alcohols and Phenols by LC-MS

| Analyte Class | Derivatizing Agent | Detection Limit | Throughput | Reference |

| Alcohols and Phenols | Ferrocenoyl azide | Attomole level | High, no chromatography needed for screening | [3] |

V. Conclusion

The derivatization of (hydroxymethyl)ferrocene provides a powerful and versatile platform for the development of highly sensitive analytical methods. The protocols outlined in these application notes offer a clear pathway for researchers to synthesize custom ferrocene-based reagents and apply them to the quantitative analysis of a wide range of biologically and pharmaceutically relevant molecules. The superior sensitivity and selectivity of these methods make them invaluable tools in drug development, clinical diagnostics, and various other scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ferrocene-based electroactive derivatizing reagents for the rapid selective screening of alcohols and phenols in natural product mixtures using electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

Application Notes: (Hydroxymethyl)ferrocene in Enzyme-Linked Immunoassays

Introduction

Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of modern diagnostics and life science research, enabling the sensitive and specific detection of a wide array of analytes. While traditional ELISAs rely on chromogenic, fluorescent, or chemiluminescent substrates, the integration of electrochemical detection methods offers significant advantages, including higher sensitivity, wider dynamic range, and potential for miniaturization. Ferrocene and its derivatives, such as (hydroxymethyl)ferrocene, have emerged as highly effective redox mediators in these electrochemical immunoassays due to their stable and reversible electrochemical behavior.[1][2][3]

This application note provides a detailed protocol for the use of (hydroxymethyl)ferrocene as an electrochemical mediator in a sandwich ELISA format, utilizing horseradish peroxidase (HRP) as the enzyme label. The protocol is intended for researchers, scientists, and drug development professionals familiar with basic immunoassay techniques.

Principle of the Assay

In this electrochemical ELISA, the analyte is captured between two antibodies—a capture antibody immobilized on a solid support (e.g., a screen-printed electrode) and a detection antibody conjugated to HRP. Upon addition of a substrate for HRP (e.g., hydrogen peroxide), (hydroxymethyl)ferrocene acts as a redox mediator, shuttling electrons from the enzymatic reaction to the electrode surface.[4] This electron transfer generates a measurable electrical current (amperometric signal) that is directly proportional to the amount of analyte present in the sample. The use of ferrocene derivatives as mediators can enhance the voltammetric signal, leading to improved assay sensitivity.[1][2]

Required Materials and Reagents

-

Reagents:

-

(Hydroxymethyl)ferrocene

-

Capture Antibody (specific to the analyte of interest)

-

Biotinylated Detection Antibody (specific to the analyte of interest)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Analyte Standard

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., 0.05% Tween-20 in PBS)

-

Substrate Solution (e.g., Hydrogen Peroxide in a suitable buffer)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

-

Equipment:

-

Screen-Printed Electrodes (SPEs) or other suitable electrode systems

-

Potentiostat for electrochemical measurements

-

Microplate reader (for optional comparison with colorimetric ELISA)

-

Micropipettes and tips

-

Incubator

-

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Coating Buffer (50 mM Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of sodium carbonate (Na₂CO₃) and 2.93 g of sodium bicarbonate (NaHCO₃) in deionized water to a final volume of 1 L. Adjust pH to 9.6.

-

Wash Buffer (PBST): Prepare a 1X PBS solution and add 0.05% Tween-20.

-

Blocking Buffer: Dissolve 1 g of BSA in 100 mL of 1X PBS.

-

Assay Buffer: Dissolve 0.1 g of BSA in 100 mL of 1X PBS.

-

(Hydroxymethyl)ferrocene Mediator Solution: Prepare a stock solution of (hydroxymethyl)ferrocene in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in the assay buffer. The optimal concentration should be determined experimentally but typically ranges from 0.1 to 1 mM.

-

Substrate Solution: Prepare a working solution of hydrogen peroxide in a suitable buffer (e.g., PBS) immediately before use. The optimal concentration should be determined experimentally, typically in the low millimolar range.

Protocol 2: Electrochemical Sandwich ELISA

-

Antibody Coating:

-

Dilute the capture antibody to a final concentration of 2-10 µg/mL in Coating Buffer.

-

Add 50 µL of the diluted capture antibody to the working electrode area of each screen-printed electrode.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Washing and Blocking:

-

Gently wash the electrodes three times with 100 µL of Wash Buffer.

-

Add 100 µL of Blocking Buffer to each electrode.

-

Incubate for 1-2 hours at room temperature.

-

Wash the electrodes three times with Wash Buffer.

-

-

Analyte Incubation:

-

Prepare serial dilutions of the analyte standard and the unknown samples in Assay Buffer.

-

Add 50 µL of the standards and samples to the respective electrodes.

-

Incubate for 1-2 hours at room temperature.

-

Wash the electrodes three times with Wash Buffer.

-

-

Detection Antibody Incubation:

-

Dilute the biotinylated detection antibody to its optimal concentration in Assay Buffer.

-

Add 50 µL of the diluted detection antibody to each electrode.